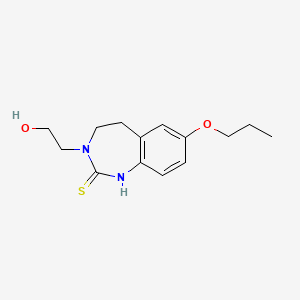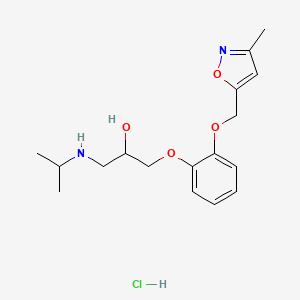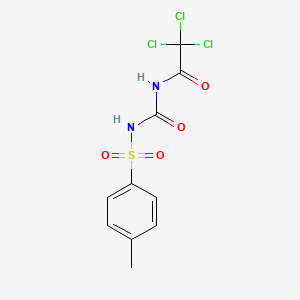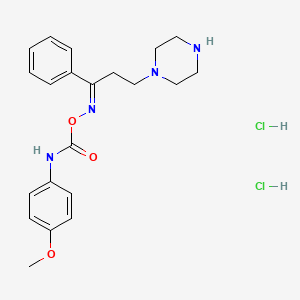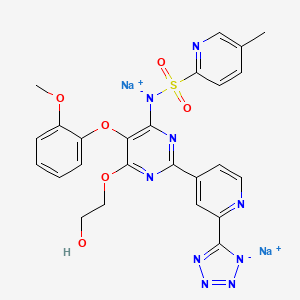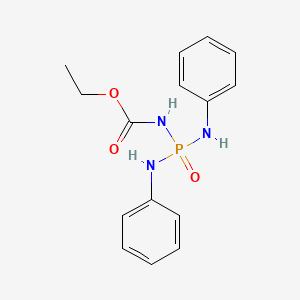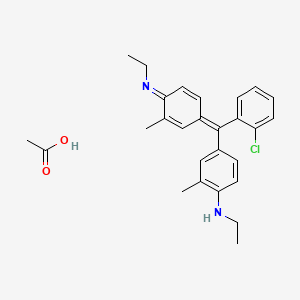
Benzenamine, 4-((2-chlorophenyl)(4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-N-ethyl-2-methyl-, monoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-((2-chlorophenyl)(4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-N-ethyl-2-methyl-, monoacetate is a complex organic compound with a unique structure This compound is characterized by the presence of a benzenamine core substituted with various functional groups, including a chlorophenyl group, an ethylimino group, and a cyclohexadienylidene group The monoacetate form indicates the presence of an acetate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-((2-chlorophenyl)(4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-N-ethyl-2-methyl-, monoacetate involves multiple steps. One common method involves the reaction of 2-chlorobenzaldehyde with 4-ethyl-3-methylcyclohexanone in the presence of a base to form the intermediate compound. This intermediate is then reacted with N-ethylbenzenamine and acetic anhydride to yield the final product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4-((2-chlorophenyl)(4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-N-ethyl-2-methyl-, monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenamine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4-((2-chlorophenyl)(4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-N-ethyl-2-methyl-, monoacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Benzenamine, 4-((2-chlorophenyl)(4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-N-ethyl-2-methyl-, monoacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows for diverse interactions with different molecular targets, making it a versatile compound in research and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenamine, 4-((2-chlorophenyl)methyl)-N-ethyl-2-methyl-
- Benzenamine, 4-((2-chlorophenyl)(4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-N-methyl-
- Benzenamine, 4-((2-chlorophenyl)(4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-N-ethyl-
Uniqueness
The uniqueness of Benzenamine, 4-((2-chlorophenyl)(4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-N-ethyl-2-methyl-, monoacetate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
83950-18-9 |
|---|---|
Molekularformel |
C25H27ClN2.C2H4O2 C27H31ClN2O2 |
Molekulargewicht |
451.0 g/mol |
IUPAC-Name |
acetic acid;4-[(E)-(2-chlorophenyl)-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-N-ethyl-2-methylaniline |
InChI |
InChI=1S/C25H27ClN2.C2H4O2/c1-5-27-23-13-11-19(15-17(23)3)25(21-9-7-8-10-22(21)26)20-12-14-24(28-6-2)18(4)16-20;1-2(3)4/h7-16,27H,5-6H2,1-4H3;1H3,(H,3,4)/b25-20+,28-24?; |
InChI-Schlüssel |
JFUBCKVQIFHJFZ-XKTQITCVSA-N |
Isomerische SMILES |
CCNC1=C(C=C(C=C1)/C(=C\2/C=CC(=NCC)C(=C2)C)/C3=CC=CC=C3Cl)C.CC(=O)O |
Kanonische SMILES |
CCNC1=C(C=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=CC=CC=C3Cl)C.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-5-[[4-morpholin-4-yl-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol](/img/structure/B12784590.png)
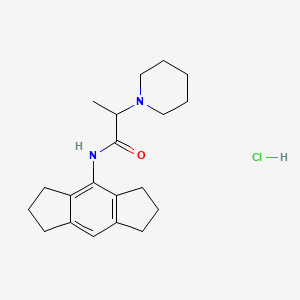
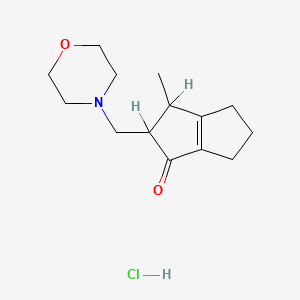
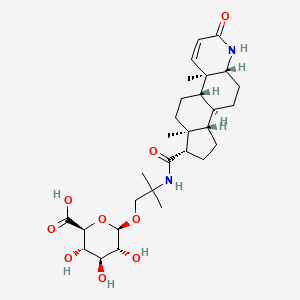
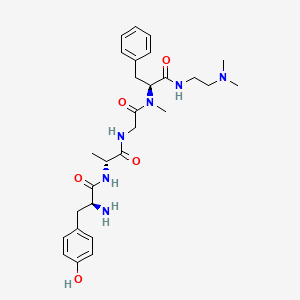
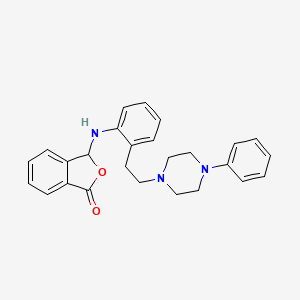
![(S)-N-(2-fluoropyridin-4-yl)-3-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanamide](/img/structure/B12784619.png)
